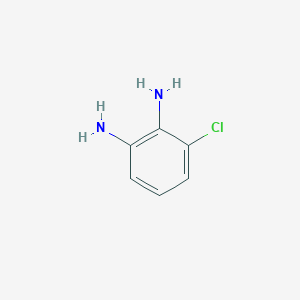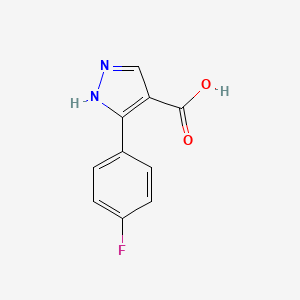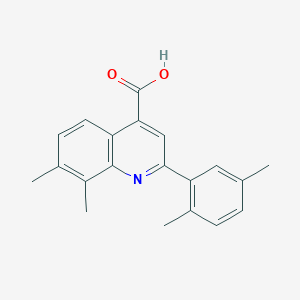
2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid, or 2,5-DMPQ-4-COOH, is a quinoline-based compound with a variety of potential applications in scientific research. It has been studied for its use in synthetic chemistry, as a drug target, and for its biochemical and physiological effects on various systems.
Applications De Recherche Scientifique
Synthesis of 2‐Substituted 7,7‐Dimethyl‐5‐oxo‐5,6,7,8‐tetrahydroquinoline‐4‐carboxylic Acids
A study elucidates the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. The synthesis involved reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. Intriguingly, the formation mechanism of these compounds was proposed based on ab initio quantum-chemical calculations (Rudenko et al., 2012).
Photoreleasable Protecting Group for Carboxylic Acids
Another research highlighted the use of the 2,5-dimethylphenacyl chromophore as a novel photoremovable protecting group for carboxylic acids. This group enables the direct photolysis of various 2,5-dimethylphenacyl esters to form corresponding carboxylic acids in almost quantitative yields. The process is efficient and does not require a photosensitizer, based on intramolecular hydrogen abstraction (Klan, Zabadal, & Heger, 2000).
Photoremovable Protecting Group in Organic Synthesis or Biochemistry
The study of 2,5-dimethylphenacyl (DMP) esters reveals that irradiation produces free carboxylic acids along with other compounds. The photoreaction initiates by efficient photoenolization. The data from this research are pivotal for potential applications of the DMP moiety as a photoremovable protecting group in diverse fields like organic synthesis or biochemistry (Zabadal et al., 2001).
Reductive Cyclization in Aqueous-Alkaline Solution
A unique interaction study demonstrates the reducing cyclization of 2,2'-di(3,5-dimethylphenyl)-1,1',3,3'-tetraoxo-2,2',3,3'-tetrahydro-1H,1'H-6,6'-bi(benzo[de]isoquinoline)-7,7'-dicarboxylic acid under specific conditions. The formation of cyclization products through an intermediate (anion-radical) and the effect of various factors like the concentration of the reducing agent and the presence of air oxygen on the cyclization process was studied in-depth (ChemChemTech, 2022).
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-11-5-6-13(3)16(9-11)18-10-17(20(22)23)15-8-7-12(2)14(4)19(15)21-18/h5-10H,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWIYQUHPIHSSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

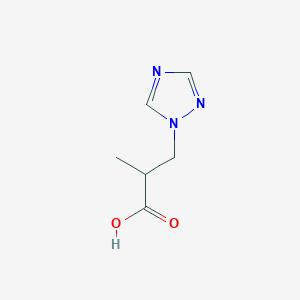
![5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351656.png)
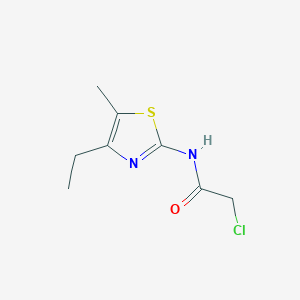
![4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1351662.png)
![pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1351664.png)
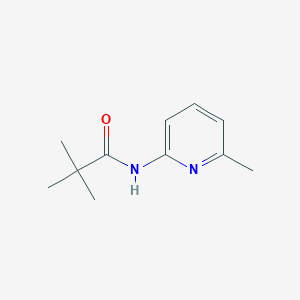
![[4-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1351681.png)
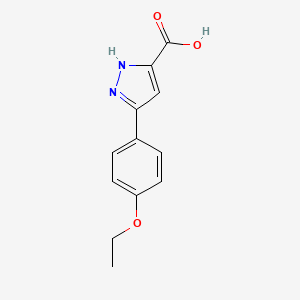

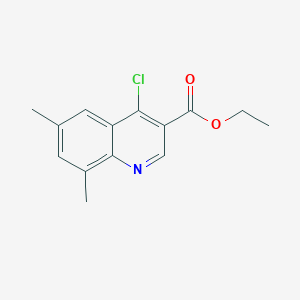
![N,N-dimethyl-N'-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide](/img/structure/B1351701.png)
![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)
